3-Bromo-N-methylaniline
Overview
Description
3-Bromo-N-methylaniline is a compound that is structurally related to aniline derivatives, where a bromine atom is substituted at the third position of the benzene ring and a methyl group is attached to the nitrogen atom of the aniline. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-N-methylaniline can be achieved through various methods. For instance, the catalytic asymmetric amination reaction of 3-bromooxindoles with indolines has been used to construct N1-C3 linkage stereogenic centers, which is a method that could potentially be adapted for the synthesis of 3-Bromo-N-methylaniline derivatives . Additionally, the palladium-catalyzed isocyanide insertion followed by intramolecular cyclization has been employed to synthesize 2-amino-3-bromoquinolines, demonstrating the versatility of palladium-catalyzed reactions in the synthesis of brominated aniline compounds . Furthermore, Suzuki cross-coupling reactions have been utilized to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, indicating the potential for cross-coupling strategies in the synthesis of 3-Bromo-N-methylaniline analogs .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-methylaniline and its analogs can be characterized using various spectroscopic and computational methods. Density functional theory (DFT) investigations have been performed to determine the structural characteristics of synthesized analogs, providing insight into their frontier molecular orbitals and molecular electrostatic potential . Single crystal X-ray diffraction studies have been used to study the molecular structures of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing .
Chemical Reactions Analysis
3-Bromo-N-methylaniline can participate in various chemical reactions due to the presence of both a bromine atom and an amine group. For example, it can be used as a starting material for the synthesis of indoles through reactions with α-bromoketones under basic conditions . The bromine atom in the molecule can also be utilized in further bromination reactions, as demonstrated by the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-methylaniline derivatives can be influenced by the presence of substituents on the benzene ring and the nature of the amine group. The electronic properties, such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity, can be calculated to understand the reactivity of these molecules . The optical properties, including one-photon absorption wavelengths and nonlinear optical behavior, can be theoretically obtained to assess the potential of these compounds in optical applications .
Scientific Research Applications
- Molecular Formula : C7H8BrN
- Molecular Weight : 186.05 g/mol
- CAS : 66584-32-5
- Physical Form : Liquid
- Percent Purity : 98%
- Density : 1.4610g/mL
- Boiling Point : 253°C
- Refractive Index : 1.6110 to 1.6130 (20°C, 589nm)
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3-Bromo-N,N-dimethylaniline : This compound is similar to 3-Bromo-N-methylaniline but has an additional methyl group attached to the nitrogen atom. The specific applications of this compound are not mentioned in the source.
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3-Bromo-4-methylaniline : This compound is used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is also used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrom
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3-Bromo-N,N-dimethylaniline : This compound is similar to 3-Bromo-N-methylaniline but has an additional methyl group attached to the nitrogen atom. The specific applications of this compound are not mentioned in the source.
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3-Bromo-4-methylaniline : This compound is used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is also used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry.
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3-Bromo-5-methylaniline : This compound is used as a pharmaceutical intermediate and a chemical intermediate.
Safety And Hazards
When handling 3-Bromo-N-methylaniline, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .
Future Directions
3-Bromo-N-methylaniline is an important organic intermediate used to synthesize substituted aniline products . It is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry . Therefore, it can be expected that future research and development will continue to explore its potential applications in various fields.
properties
IUPAC Name |
3-bromo-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOSFZXROYRVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426986 | |
Record name | 3-Bromo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methylaniline | |
CAS RN |
66584-32-5 | |
Record name | 3-Bromo-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66584-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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